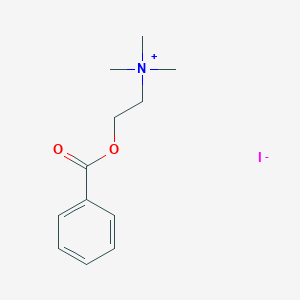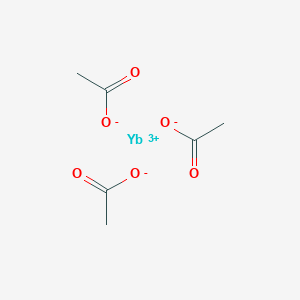
Dihydropicrolichenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydropicrolichenic acid (DHPA) is a natural product that is extracted from lichens. It is a secondary metabolite that has been found to have various biological activities. DHPA has been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Dihydropicrolichenic acid is not fully understood. It is believed that Dihydropicrolichenic acid exerts its biological effects by modulating various signaling pathways. Dihydropicrolichenic acid has been found to inhibit the activity of various enzymes and proteins that are involved in the development of diseases.
Biochemical and Physiological Effects:
Dihydropicrolichenic acid has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which protect cells from oxidative damage. Dihydropicrolichenic acid has also been found to have anti-inflammatory properties, which reduce inflammation in the body. It has been found to have antimicrobial properties, which inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Dihydropicrolichenic acid in lab experiments is that it is a natural product. This makes it easier to obtain and use in experiments. However, one of the limitations of using Dihydropicrolichenic acid in lab experiments is that it is not widely available. It can be difficult to obtain in large quantities, which can limit its use in experiments.
Zukünftige Richtungen
There are many future directions for the study of Dihydropicrolichenic acid. One area of research is the development of new methods for synthesizing Dihydropicrolichenic acid. Another area of research is the study of the mechanism of action of Dihydropicrolichenic acid. This will help to better understand how Dihydropicrolichenic acid exerts its biological effects. Additionally, further research is needed to determine the potential use of Dihydropicrolichenic acid in the treatment of various diseases.
Synthesemethoden
Dihydropicrolichenic acid can be extracted from lichens using various methods. One of the most commonly used methods is solvent extraction. The lichens are soaked in a solvent such as methanol or ethanol, which extracts Dihydropicrolichenic acid. The extract is then purified using chromatography. Another method of synthesis is through chemical synthesis. Chemical synthesis of Dihydropicrolichenic acid involves the reaction of various chemicals in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Dihydropicrolichenic acid has been studied for its potential use in the treatment of various diseases. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. Dihydropicrolichenic acid has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. It has also been found to have neuroprotective effects.
Eigenschaften
CAS-Nummer |
19314-66-0 |
|---|---|
Produktname |
Dihydropicrolichenic acid |
Molekularformel |
C25H32O7 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C25H32O7/c1-4-6-8-10-16-12-18(26)14-21(31-3)23(16)25(30)32-19-13-17(11-9-7-5-2)22(24(28)29)20(27)15-19/h12-15,26-27H,4-11H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
FMCKRJSNUOIOOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
Kanonische SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)




![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)



![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)

